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An In-depth Technical Guide for Researchers and Drug Development Professionals

Brilaroxazine (developmental code name: RP5063) is a novel, third-generation atypical
antipsychotic currently in late-stage clinical development by Reviva Pharmaceuticals.[1][2][3]
This document provides a comprehensive technical overview of its discovery, mechanism of
action, and clinical development history, with a focus on quantitative data and experimental
methodologies.

Introduction: Addressing Unmet Needs in
Schizophrenia Treatment

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms
including positive (hallucinations, delusions), negative (apathy, social withdrawal), and cognitive
deficits.[4][5] While existing antipsychotics are effective for many patients, they are often
associated with significant side effects such as weight gain, metabolic issues, and
extrapyramidal symptoms, leading to poor patient compliance. Brilaroxazine was developed to
address these unmet needs by offering a potentially more favorable efficacy and safety profile.

Discovery and Preclinical Development

Brilaroxazine, also known as oxaripiprazole, is a new chemical entity discovered in-house by
Reviva Pharmaceuticals. Structurally, it is a benzoxazinone derivative, distinguishing it from
aripiprazole through the substitution of a methylene group with an oxygen atom in the
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quinolinone ring system. This modification in the secondary pharmacophore is crucial for its
distinct binding profile and intrinsic efficacy at dopamine and serotonin receptors.

Preclinical studies in rodent models demonstrated Brilaroxazine's antipsychotic potential. In a
dizocilpine-induced hyperactivity model, which mimics certain psychotic symptoms in humans,
Brilaroxazine significantly reduced spontaneous locomotor activity and stereotypy. For
instance, at doses of 10 mg/kg and 30 mg/kg, it decreased stereotypy by 51% and 58%
(p<0.001), respectively.

Pharmacodynamics: A Modulator of Dopamine-
Serotonin Systems

Brilaroxazine's mechanism of action lies in its role as a dopamine-serotonin system modulator.
It exhibits a unique profile of partial agonism and antagonism across a range of G-protein
coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia.

Receptor Binding Affinity

Brilaroxazine demonstrates high affinity for several key dopamine and serotonin receptors.
The following table summarizes its binding affinities (Ki) at various receptors. A lower Ki value
indicates a higher binding affinity.
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Receptor Binding Affinity (Ki, nM) Functional Activity

Dopamine Receptors

D2 High Partial Agonist
Ds High Partial Agonist
Da High Partial Agonist

Serotonin Receptors

5-HT1a 15 Potent Partial Agonist
5-HT2a High Partial Agonist
5-HTze High Antagonist

5-HT2C Moderate Antagonist

5-HTe Moderate Antagonist

5-HT7 High Antagonist

Other

Serotonin Transporter (SERT) Moderate -

Data sourced from multiple references.

Signaling Pathways

Brilaroxazine's therapeutic effects are believed to be mediated through its modulation of
downstream signaling cascades. Its partial agonism at D2 receptors provides a stabilizing effect
on dopamine neurotransmission, avoiding the complete blockade that can lead to
extrapyramidal symptoms and hyperprolactinemia. Concurrently, its activity at various serotonin
receptors, particularly its potent partial agonism at 5-HT1a and antagonism at 5-HT2a and 5-HT~
receptors, is thought to contribute to its efficacy against negative symptoms and cognitive
deficits, as well as its favorable side-effect profile.
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Brilaroxazine's multimodal action on key dopamine and serotonin receptors.

Pharmacokinetics
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Pharmacokinetic studies have demonstrated that Brilaroxazine has a predictable profile
suitable for once-daily dosing.

Parameter Value
Bioavailability >80%
Protein Binding >99%
] Primarily hepatic via CYP3A4 (64%) and
Metabolism
CYP2D6 (17%)
Elimination Half-life ~55-60 hours

Drug-drug interaction studies have shown that co-administration with a strong CYP3A4 inhibitor
(itraconazole) did not result in a clinically significant interaction. However, a potent CYP3A4
inducer (phenytoin) decreased Brilaroxazine exposure, suggesting a potential for a clinically
significant interaction.

Clinical Development

Brilaroxazine has undergone a comprehensive clinical development program, including Phase
[, I, and 11l trials.

Phase | and Il Studies

Phase | studies in healthy volunteers and patients with stable schizophrenia established the
safety and pharmacokinetic profile of Brilaroxazine. A Phase Il study (REFRESH) in patients
with acute exacerbations of schizophrenia or schizoaffective disorder demonstrated the drug's
efficacy, meeting its primary endpoint of a significant reduction in the Positive and Negative
Syndrome Scale (PANSS) total score compared to placebo at day 28.

Phase Ill Program: The RECOVER Trials

The pivotal Phase IIl program for Brilaroxazine in schizophrenia includes the completed
RECOVER trial and the ongoing RECOVER-2 trial.

o Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.
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o Patient Population: 411 patients with an acute exacerbation of schizophrenia.

 Inclusion Criteria: Ages 18-65 with a DSM-5 diagnosis of schizophrenia, PANSS total score
of 80-120, and a Clinical Global Impression-Severity (CGI-S) score of 24.

e Treatment Arms:

o Brilaroxazine 15 mg once daily

o Brilaroxazine 50 mg once daily

o Placebo once daily

e Primary Endpoint: Change from baseline in PANSS Total Score at Week 4.

e Secondary Endpoints: Changes in PANSS subscales (Positive, Negative, etc.), CGI-S, and
Personal and Social Performance (PSP) scale.

The 50 mg dose of Brilaroxazine met the primary and all secondary endpoints with statistically
significant and clinically meaningful improvements over placebo.

Brilaroxazine Placebo Placebo-
Endpoint 50 mg (Change (Change from Adjusted p-value
from Baseline) Baseline) Difference
PANSS Total
-23.9 -13.8 -10.1 <0.001
Score

PANSS Positive Significant

_ - - <0.001
Symptoms Reduction
PANSS Negative  Significant
) - - 0.003
Symptoms Reduction
Significant
CGI-S - - <0.001
Improvement
Significant
PSP Score - - <0.001
Improvement
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Brilaroxazine was well-tolerated, with treatment-emergent adverse event (TEAE) rates

comparable to placebo.

Brilaroxazine 15 Brilaroxazine 50
Parameter Placebo
mg mg
Overall TEAE Rate 34.5% 35.5% 30%
Discontinuation Rate 19% 16% 22%
Discontinuation due to
1% 0% 4%
Adverse Events
Clinically Significant
2.1% 5.9% 2.9%

Weight Gain (=7%)

Data for weight gain is from a comparable short-term trial.

A confirmatory Phase lll trial, RECOVER-2, is planned to further evaluate the efficacy and
safety of Brilaroxazine.

o Study Design: A 4-week, randomized, double-blind, placebo-controlled, multicenter trial.
» Patient Population: Approximately 450 patients with acute schizophrenia.
e Treatment Arms:

o Brilaroxazine 30 mg once daily

o Brilaroxazine 50 mg once daily

o Placebo once daily

e Primary Endpoint: Change from baseline in PANSS Total Score at Day 28.
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Generalized workflow for the Phase Ill RECOVER clinical trials.

Future Directions and Potential Indications

Reviva Pharmaceuticals is pursuing an NDA submission to the FDA for Brilaroxazine for the
treatment of schizophrenia, anticipated in 2025. The company is also exploring the potential of
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Brilaroxazine for other neuropsychiatric and inflammatory disorders, including schizoaffective
disorder, bipolar disorder, major depressive disorder, and pulmonary arterial hypertension
(PAH) and idiopathic pulmonary fibrosis (IPF), for which it has received Orphan Drug
Designation from the FDA.

Conclusion

Brilaroxazine represents a promising advancement in the treatment of schizophrenia. Its
unique pharmacodynamic profile as a dopamine-serotonin system modulator translates into a
robust clinical efficacy across the major symptom domains of schizophrenia, coupled with a
favorable safety and tolerability profile. The positive results from the pivotal RECOVER trial
underscore its potential to become a valuable therapeutic option for individuals living with this
challenging condition. Further data from the ongoing clinical development program will continue
to delineate its role in the evolving landscape of antipsychotic therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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